BenchChemオンラインストアへようこそ!

2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

Physicochemical profiling Lipophilicity Drug-likeness

This 1,3,4-oxadiazole scaffold features a sterically hindered pivalamide group conferring resistance to esterase/amidase hydrolysis. With a calculated logP of 3.93, it serves as a lipophilic probe in PAMPA or Caco-2 permeability assays and as a stable-amide control in metabolic stability studies. The synthetically accessible C2-amide and C5-phenoxymethyl positions enable rapid SAR library generation for anticancer screening. Institutions are advised to conduct small-scale in vitro screening (e.g., MCF-7, MDA-MB-453) before large-volume procurement.

Molecular Formula C14H17N3O3
Molecular Weight 275.308
CAS No. 1286713-80-1
Cat. No. B2385923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS1286713-80-1
Molecular FormulaC14H17N3O3
Molecular Weight275.308
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(O1)COC2=CC=CC=C2
InChIInChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-19-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18)
InChIKeyALOPRMFXRKNJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide: Physicochemical Baseline for Scientific Procurement


2,2-Dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 1286713-80-1) is a synthetic 1,3,4-oxadiazole derivative with molecular formula C14H17N3O3 and molecular weight 275.30 g/mol [1]. The compound features a phenoxymethyl substituent at the oxadiazole C5 position and a pivalamide (2,2-dimethylpropanamide) group at the C2 position, placing it within a scaffold class associated with anticancer, antimicrobial, and anti-inflammatory activities [2].

Why Interchanging 1,3,4-Oxadiazole Analogs Without Comparative Data Is Not Scientifically Justified


Within the 1,3,4-oxadiazole class, minor changes in substitution pattern can drastically alter bioactivity, selectivity, and pharmacokinetics. For instance, replacing the phenoxymethyl group with a phenyl ring or modifying the amide substituent has been shown to shift antiproliferative potency by several-fold in related series [1]. Without experimental data on the target compound, generic substitution based solely on scaffold similarity risks selecting a compound with unpredictable target engagement and ADME properties.

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide


Physicochemical Differentiation: Increased Molecular Weight and Calculated Lipophilicity vs. the Parent 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine

The pivalamide substitution increases molecular weight from 191.19 Da (parent amine, C9H9N3O2) to 275.30 Da (target compound, C14H17N3O3), a 44% increase [1]. Calculated logP for the target compound is 3.93 (via mcule database) , whereas the parent amine has a lower predicted logP of approximately 1.5 (class-level inference based on functional group contributions). This difference suggests enhanced membrane permeability but potentially reduced aqueous solubility.

Physicochemical profiling Lipophilicity Drug-likeness

Gap Analysis: No Published In Vitro Bioactivity Data for This Compound Compared to Reported Oxadiazole Analogs

While 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have demonstrated antiproliferative activity against MCF-7 and MDA-MB-453 breast cancer cell lines (e.g., compound 7d exhibiting dose-dependent cytotoxicity) [1], no comparable in vitro data exists for 2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide. The pivalamide moiety may alter target engagement and selectivity, but this remains uncharacterized.

Biological activity Data gap Anticancer

Inferred Metabolic Stability Advantage from Pivalamide Steric Shielding

The pivalamide (2,2-dimethylpropanamide) group introduces steric bulk adjacent to the amide bond, which in other chemical series has been shown to reduce hydrolytic metabolism by esterases and amidases [1]. While no experimental metabolic stability data exist for this specific compound, class-level SAR suggests that the gem-dimethyl substitution may enhance metabolic stability relative to unsubstituted acetamide or benzamide analogs. This property could confer a pharmacokinetic advantage in in vivo studies.

Metabolic stability Steric shielding Pivalamide

Recommended Application Scenarios for 2,2-Dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide Based on Available Evidence


Lipophilic Probe for Membrane Permeability Assays

With a calculated logP of 3.93 , this compound can serve as a lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies to benchmark the permeability of new oxadiazole analogs. Its high logP value relative to the parent amine (logP ~1.5) makes it suitable for evaluating the impact of lipophilicity on passive diffusion.

Metabolic Stability Reference in Amide Hydrolysis Studies

The sterically hindered pivalamide group is predicted to confer resistance to esterase/amidase hydrolysis [1]. Researchers can use this compound as a stable-amide control in in vitro metabolic stability assays (e.g., liver microsomes, plasma stability) to compare against less hindered amide analogs and validate the steric shielding hypothesis.

Scaffold for SAR Exploration via Chemical Modification

As a 1,3,4-oxadiazole with a phenoxymethyl group at C5 and a modifiable amide at C2, this compound serves as a synthetically accessible scaffold for structure–activity relationship (SAR) studies. The brominated or activated intermediates can be functionalized to generate diverse libraries for anticancer screening, building on the antiproliferative activity observed in related 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole series [2].

Pre-Screening Validation Before Large-Scale Biological Procurement

Given the absence of published bioactivity data for this specific compound, institutions planning large-volume procurement are advised to first conduct small-scale in vitro screening against target cell lines (e.g., MCF-7, MDA-MB-453) to establish its potency relative to characterized analogs [2]. This mitigates the risk of investing in a compound with unvalidated biological activity.

Quote Request

Request a Quote for 2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.